An In-depth Technical Guide to the Chemical Synthesis and Purification of Ketoconazole-d4
An In-depth Technical Guide to the Chemical Synthesis and Purification of Ketoconazole-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway and purification process for Ketoconazole-d4. The synthesis is strategically designed to incorporate deuterium (B1214612) atoms into the piperazine (B1678402) moiety, a common approach for generating deuterated internal standards for pharmacokinetic and metabolic studies. The methodologies presented are compiled from established synthetic routes for ketoconazole (B1673606) and its analogues, combined with standard techniques for isotopic labeling.
Overview of the Synthetic Strategy
The synthesis of Ketoconazole-d4 can be achieved through a convergent approach, culminating in the coupling of a deuterated piperazine-containing side chain with the core dioxolane structure. The key steps involve the synthesis of the deuterated intermediate, 1-acetyl-4-(4-hydroxyphenyl)piperazine-d8 (B562390), and its subsequent alkylation with the mesylate derivative of the dioxolane ring system.
Synthesis of Intermediates and Final Product
Synthesis of Piperazine-d8 Dihydrochloride (B599025)
The commercially available Piperazine-d8 dihydrochloride serves as the starting material for the introduction of the deuterated piperazine ring. A common method for its preparation involves the catalytic exchange of hydrogen atoms in piperazine with deuterium gas under high pressure and temperature in the presence of a suitable catalyst[1]. This isotopically labeled starting material is crucial for the entire synthetic sequence.
Synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8
The synthesis of this key deuterated intermediate can be adapted from established procedures for its non-deuterated counterpart.
Experimental Protocol:
A mixture of 4-(1-piperazinyl-d8)phenol dihydrobromide (1 equivalent), acetic anhydride (B1165640) (1.1 equivalents), and potassium carbonate (3 equivalents) in 1,4-dioxane (B91453) is stirred and refluxed for 72 hours[2][3]. After cooling, the reaction mixture is filtered, and the filtrate is evaporated to dryness. The residue is then stirred in water, and sodium hydrogen carbonate is added to adjust the pH. The resulting precipitate is collected by filtration, dissolved in a dilute hydrochloric acid solution, and washed with trichloromethane. The acidic aqueous phase is then neutralized with ammonium (B1175870) hydroxide (B78521) to precipitate the product. The solid is filtered and recrystallized from ethanol (B145695) to yield 1-acetyl-4-(4-hydroxyphenyl)piperazine-d8[2][3].
| Reactants | Reagents/Solvents | Conditions | Yield | Purity |
| 4-(1-piperazinyl-d8)phenol dihydrobromide | Acetic anhydride, Potassium carbonate, 1,4-Dioxane, Water, Sodium hydrogen carbonate, Hydrochloric acid, Ammonium hydroxide, Ethanol | Reflux, 72 hours | >80% (reported for non-deuterated analogue)[4][5] | High (after recrystallization) |
Synthesis of cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl Methanesulfonate (B1217627)
This intermediate is a key component in the synthesis of ketoconazole and its derivatives. Its synthesis has been well-established in the literature. A common route involves the reaction of cis-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methanol with imidazole, followed by mesylation.
Final Synthesis of Ketoconazole-d4
The final step involves the alkylation of the deuterated phenolic piperazine with the mesylated dioxolane intermediate.
Experimental Protocol:
To a solution of 1-acetyl-4-(4-hydroxyphenyl)piperazine-d8 (1 equivalent) and cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate (1 equivalent) in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), a base like sodium hydride or potassium hydroxide is added[6]. The reaction mixture is stirred at a controlled temperature (e.g., 25-50 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is then quenched with water, and the crude Ketoconazole-d4 is precipitated. The solid is collected by filtration, washed with water, and dried[6][7].
| Reactants | Reagents/Solvents | Conditions | Yield | Purity (crude) |
| 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 | cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate, DMF or DMSO, Sodium hydride or Potassium hydroxide | 25-50 °C, several hours | 75-85% (reported for analogous reactions)[6][7] | ~94% (by HPLC for analogous reactions)[6] |
digraph "Ketoconazole-d4 Synthesis Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#4285F4", penwidth=1.5];A[label="Piperazine-d8 Dihydrochloride"]; B[label="4-(1-piperazinyl-d8)phenol\ndihydrobromide"]; C [label="1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8"]; D [label="cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-\n1,3-dioxolan-4-ylmethyl Methanesulfonate"]; E [label="Ketoconazole-d4"];
A -> B[label="Reaction with\np-aminophenol", fontcolor="#5F6368", fontsize=8]; B -> C [label="Acetylation", fontcolor="#5F6368", fontsize=8]; C -> E [label="Alkylation", fontcolor="#5F6368", fontsize=8]; D -> E; }
Purification of Ketoconazole-d4
Purification of the final product is critical to ensure high purity for its intended use as a research standard. A two-step purification process involving recrystallization followed by preparative HPLC is recommended.
Recrystallization
Experimental Protocol:
The crude Ketoconazole-d4 is dissolved in a suitable solvent, with ethanol being a commonly used and effective choice[8]. The crude product is added to a refining kettle with ethanol, and activated carbon can be added to decolorize the solution. The mixture is heated to reflux for approximately 30 minutes and then cooled to 0-5 °C to induce crystallization. The purified crystals are then collected by filtration and dried[8].
| Step | Solvent | Key Parameters | Expected Purity |
| Recrystallization | Ethanol | Reflux, cooling to 0-5 °C, optional activated carbon treatment | >98% |
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving very high purity (>99.5%), preparative HPLC is the method of choice.
Experimental Protocol:
A reversed-phase preparative HPLC column (e.g., C18) is used. The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., ammonium acetate (B1210297) or phosphate (B84403) buffer)[9][10]. The pH of the mobile phase may be adjusted to optimize separation[9]. The purified Ketoconazole-d4 is dissolved in a suitable solvent and injected onto the column. The fraction containing the pure product is collected, and the solvent is removed under reduced pressure to yield the final high-purity Ketoconazole-d4.
| Parameter | Condition |
| Column | Reversed-phase C18, preparative scale |
| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., ammonium acetate) |
| Detection | UV at ~230-254 nm |
| Flow Rate | Optimized for preparative scale |
digraph "Ketoconazole-d4 Purification Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#34A853", penwidth=1.5];A[label="Crude Ketoconazole-d4"]; B[label="Recrystallization from Ethanol"]; C [label="Preparative HPLC (C18)"]; D [label="Pure Ketoconazole-d4 (>99.5%)"];
A -> B; B -> C; C -> D; }
Analytical Characterization
The final product should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the location and extent of deuterium incorporation.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment of Ketoconazole-d4.
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the final product.
This guide provides a robust framework for the synthesis and purification of Ketoconazole-d4. Researchers should consult the cited literature for more detailed experimental conditions and adapt the procedures as necessary for their specific laboratory settings. Standard laboratory safety precautions should be followed throughout all experimental procedures.
References
- 1. Buy Piperazine-d8 Dihydrochloride | 849482-21-9 [smolecule.com]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis routes of 1-Acetyl-4-(4-hydroxyphenyl)piperazine [benchchem.com]
- 4. CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine - Google Patents [patents.google.com]
- 5. Method for synthesizing 1-acetyl-4-(4-hydroxy phenyl) piperazine | Semantic Scholar [semanticscholar.org]
- 6. CN101665490B - Method for preparing ketoconazole derivatives - Google Patents [patents.google.com]
- 7. CN107739373B - Preparation method of ketoconazole - Google Patents [patents.google.com]
- 8. CN104447711A - Method for synthesizing ketoconazole - Google Patents [patents.google.com]
- 9. ijarmps.org [ijarmps.org]
- 10. ijprajournal.com [ijprajournal.com]
